7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde
Description
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is an indole derivative featuring a carbaldehyde group at position 3, an ethyl substituent at position 7, and an isopropyl group at position 1 (Figure 1). Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals.
Figure 1. Molecular structure of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde.
Properties
CAS No. |
593237-09-3 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
7-ethyl-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-4-11-6-5-7-13-12(9-16)8-15(10(2)3)14(11)13/h5-10H,4H2,1-3H3 |
InChI Key |
UNGFASRCPWKJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: 7-Ethyl-1-isopropyl-1H-indole-3-carboxylic acid.
Reduction: 7-Ethyl-1-isopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is primarily recognized for its utility as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to neurotransmitters allows it to be a crucial component in developing drugs targeting neurological disorders, such as depression and anxiety. This compound has been involved in synthesizing various indole derivatives that exhibit biological activity against specific receptors related to these conditions .
Case Studies:
Research has shown that derivatives of this compound can inhibit key enzymes involved in neurotransmitter metabolism, thereby enhancing therapeutic effects. For instance, studies have identified indole derivatives that act as potent inhibitors of aromatase, an enzyme linked to estrogen synthesis, which is critical in breast cancer treatment .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde serves as a valuable tool for studying enzyme inhibition and receptor binding. Researchers utilize this compound to explore mechanisms of action for new therapeutic agents by analyzing its interactions with various biological targets .
Applications in Drug Discovery:
The compound's derivatives have been evaluated for their potential as inhibitors of carbonic anhydrase II, a target for cancer treatment. Molecular docking studies indicate that these compounds can effectively bind to the active site of the enzyme, suggesting their potential as lead compounds for further drug development .
Material Science
Development of Novel Materials:
The unique properties of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde make it suitable for applications in material science. It is being explored for the synthesis of novel polymers and materials with specific optical or electronic characteristics. These materials can be utilized in various applications, including sensors and electronic devices .
Case Studies:
Research has demonstrated that incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and coatings.
Agricultural Chemistry
Potential Agrochemical Applications:
In agricultural chemistry, 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is investigated for its potential use in developing agrochemicals. Its derivatives are being studied for pest control and plant growth regulation, contributing to more sustainable agricultural practices .
Research Findings:
Studies have shown that certain derivatives exhibit insecticidal properties against common agricultural pests. Additionally, they may promote plant growth by enhancing root development and nutrient uptake .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis | Potent inhibitors of aromatase; potential treatments for neurological disorders |
| Biochemical Research | Enzyme inhibition studies | Effective inhibitors of carbonic anhydrase II; insights into receptor binding |
| Material Science | Development of novel materials | Enhanced mechanical and thermal properties in polymer applications |
| Agricultural Chemistry | Development of agrochemicals | Insecticidal properties; promotion of plant growth |
Mechanism of Action
The mechanism of action of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
1-Ethyl-7-methyl-1H-indole-3-carbaldehyde (CAS 1134334-32-9)
- Structural Differences : Positions 1 and 7 bear ethyl and methyl groups, respectively, versus isopropyl and ethyl in the target compound.
- Synthetic Routes : Both compounds likely undergo similar alkylation strategies, as evidenced by methods in indole chemistry (e.g., base-mediated alkylation using potassium carbonate) .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)
- Functional Group Influence : The chloro substituent (position 7) is electron-withdrawing, reducing electron density at the indole ring compared to the ethyl group in the target compound. This alters reactivity in electrophilic substitutions.
- Safety Profile : The chloro analog’s SDS highlights hazards (e.g., irritancy), while the target compound’s profile (lacking hazard statements) suggests milder handling requirements .
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole
Physical and Chemical Properties
Table 1. Comparative properties of selected indole derivatives.
| Compound Name | Molecular Formula | Key Substituents | Boiling Point | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde | C13H17NO | 1-isopropyl, 7-ethyl, 3-CHO | Not reported | Moderate (inferred) |
| 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde | C12H13NO | 1-ethyl, 7-methyl, 3-CHO | Not reported | High (polar substituents) |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | 7-Cl, 3-CH3, 2-COOH | Not reported | Low (carboxylic acid group) |
Key Observations :
- The isopropyl group in the target compound increases hydrophobicity compared to methyl/ethyl analogs, reducing solubility in polar solvents.
- Carbaldehyde groups (as in the target compound) enhance reactivity toward nucleophiles (e.g., Grignard reagents) compared to carboxylic acids or esters .
Biological Activity
7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde (CAS No. 593237-09-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is , with a molecular weight of 189.23 g/mol. Its structure is characterized by an indole ring system, which is known for various biological activities.
Biological Activity Overview
Research indicates that 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |
| Candida albicans | 15.00 µg/mL | 20.00 µg/mL |
| Escherichia coli | Inactive | Inactive |
The compound demonstrated significant activity against Staphylococcus aureus and moderate activity against Candida albicans, while it was inactive against E. coli .
Anticancer Activity
The anticancer potential of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde has been assessed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10.5 | Induction of apoptosis |
| MCF-7 | 8.0 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of proliferation |
The compound has shown promising results in inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .
The mechanism through which 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde exerts its biological effects involves interaction with cellular targets leading to alterations in signaling pathways associated with cell growth and survival. Specifically, it may induce oxidative stress and DNA damage, triggering apoptotic pathways in cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving HCT116 and MCF-7 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher doses. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
Case Study 2: Antimicrobial Activity
A clinical evaluation demonstrated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a therapeutic agent in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
